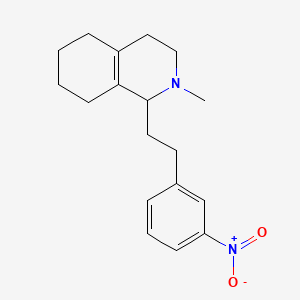
1-(3-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a nitrophenethyl group and a methyl group attached to the octahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves multi-step organic reactions. One common approach is the reduction of a nitro group followed by cyclization. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
2-Methyl-1-(3-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets. The nitrophenethyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6,7,8-Octahydro-2-Methyl-1-(4-Nitrophenethyl)Isoquinoline
- Methyl 3-(1-(4-nitrophenethyl)-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)propanoate
Uniqueness
2-Methyl-1-(3-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its specific substitution pattern and the presence of both a nitrophenethyl and a methyl group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
63938-01-2 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-methyl-1-[2-(3-nitrophenyl)ethyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline |
InChI |
InChI=1S/C18H24N2O2/c1-19-12-11-15-6-2-3-8-17(15)18(19)10-9-14-5-4-7-16(13-14)20(21)22/h4-5,7,13,18H,2-3,6,8-12H2,1H3 |
InChI Key |
XQUJIUXPLNHJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1CCC3=CC(=CC=C3)[N+](=O)[O-])CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















